2-N-(2,4-dimethylphenyl)pyridine-2,3-diamine
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Overview
Description
2-N-(2,4-dimethylphenyl)pyridine-2,3-diamine is a chemical compound with a molecular structure that includes a pyridine ring substituted with a 2,4-dimethylphenyl group and two amino groups at positions 2 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(2,4-dimethylphenyl)pyridine-2,3-diamine typically involves the reaction of 2,4-dimethylphenylamine with pyridine-2,3-dicarboxylic acid or its derivatives under specific conditions. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-N-(2,4-dimethylphenyl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
2-N-(2,4-dimethylphenyl)pyridine-2,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-N-(2,4-dimethylphenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-N-(2,4-dimethylphenyl)pyridine-3,4-diamine
- 2-N-(2,4-dimethylphenyl)pyridine-2,4-diamine
- 2-N-(2,4-dimethylphenyl)pyridine-2,5-diamine
Uniqueness
2-N-(2,4-dimethylphenyl)pyridine-2,3-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact differently with molecular targets compared to its analogs, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-N-(2,4-dimethylphenyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C13H15N3/c1-9-5-6-12(10(2)8-9)16-13-11(14)4-3-7-15-13/h3-8H,14H2,1-2H3,(H,15,16) |
InChI Key |
WFVCQAUMANWSCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=N2)N)C |
Origin of Product |
United States |
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